(5-Oxo-2,3,6,7,8,9-hexahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid
Overview
Description
(5-Oxo-2,3,6,7,8,9-hexahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid is a complex organic compound characterized by a thiazoloquinazoline framework. Its unique structure combines a thiazole ring and a quinazoline ring system, which confers interesting chemical properties and potential for various applications in scientific research.
Preparation Methods
The synthesis of (5-Oxo-2,3,6,7,8,9-hexahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid typically involves multi-step reactions. Key steps include:
Formation of the thiazole ring
through the cyclization of appropriate reactants.
Condensation reactions
to introduce the quinazoline moiety.
Hydrolysis and oxidation
steps to obtain the final acetic acid derivative.
Industrial production may use optimized and scaled-up versions of these laboratory methods, often employing catalysts and specific reaction conditions to enhance yield and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions:
Oxidation and reduction reactions
: It can be oxidized to introduce new functional groups or reduced to modify its structure.
Substitution reactions
: Certain positions on the thiazole or quinazoline rings may be substituted with other groups.
Hydrolysis
: The acetic acid moiety can be further manipulated through hydrolysis. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Products vary depending on the specific reaction conditions but can include derivatives with modified ring structures or functional groups.
Scientific Research Applications
(5-Oxo-2,3,6,7,8,9-hexahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid finds applications in:
Chemistry
: Used as a building block for the synthesis of more complex molecules.
Biology
: Investigated for its potential interactions with biological molecules and pathways.
Medicine
: Explored for pharmacological properties and potential therapeutic applications.
Industry
: Utilized in the development of materials with specific chemical properties or in catalysis.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level:
Molecular targets
: Potential targets include enzymes and receptors, where it may act as an inhibitor or modulator.
Pathways involved
: It might influence metabolic or signal transduction pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Comparison with other compounds like thiazoloquinazolines or acetic acid derivatives highlights its uniqueness:
Structural uniqueness
: The combination of thiazole and quinazoline rings is relatively rare.
Functional diversity
: Its potential to undergo diverse chemical reactions sets it apart from simpler analogues. Similar compounds include:
Thiazolo[4,5-b]pyridines
Quinazoline derivatives with different substituents This combination provides a distinctive set of properties useful for various applications in research and industry.
Properties
IUPAC Name |
2-(5-oxo-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c15-10(16)5-7-6-18-12-13-9-4-2-1-3-8(9)11(17)14(7)12/h7H,1-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBCPRLIIIVMBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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